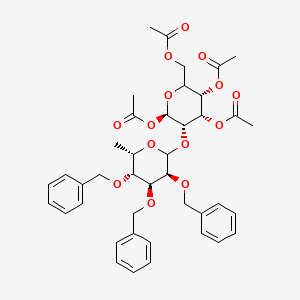

1,3,4,6-Tetra-O-acetyl-2-(2',3',4'-tri-O-benzoyl-alpha-L-fucopyranosyl)-alpha-D-galactopyranose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,3,4,6-Tetra-O-acetyl-2-(2',3',4'-tri-O-benzoyl-alpha-L-fucopyranosyl)-alpha-D-galactopyranose, also known as this compound, is a useful research compound. Its molecular formula is C₄₁H₄₈O₁₄ and its molecular weight is 764.81. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1,3,4,6-Tetra-O-acetyl-2-(2',3',4'-tri-O-benzoyl-alpha-L-fucopyranosyl)-alpha-D-galactopyranose is a complex carbohydrate derivative that has garnered interest due to its potential biological activities. This compound is characterized by its unique glycosidic structure, which may influence its interaction with biological systems and its therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C₃₁H₃₄O₁₄

- Molecular Weight : 570.58 g/mol

- CAS Number : 141990-06-9

- Physical State : White to off-white powder

The compound features multiple acetyl and benzoyl groups, which can enhance solubility and stability in biological environments. These modifications are crucial for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar glycosylated compounds. For instance, derivatives of fucose and galactose have shown selective cytotoxicity against various cancer cell lines:

- Cell Lines Tested : HCT116 (colon cancer) and MCF-7 (breast cancer)

- Findings :

These findings suggest that the structural variations in sugar moieties can significantly affect the selectivity and efficacy of anticancer agents.

The proposed mechanisms through which these compounds exert their effects include:

- Induction of Apoptosis : The increase in subG1 phase in cell cycle analysis indicates activation of programmed cell death pathways.

- Cell Cycle Arrest : Certain derivatives caused a blockade at G0/G1 phase, preventing cancer cells from proliferating .

Case Studies

- Study on Glycoconjugates :

- In Vivo Studies :

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | C₃₁H₃₄O₁₄ |

| Molecular Weight | 570.58 g/mol |

| CAS Number | 141990-06-9 |

| Solubility | Soluble in methanol |

| Melting Point | Not specified |

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 | 15 |

| MCF-7 | 45 |

Aplicaciones Científicas De Investigación

Glycosylation Reactions

One of the primary applications of this compound is in glycosylation reactions to synthesize complex oligosaccharides. The presence of the benzoyl groups allows for selective reactions that can yield various glycosidic linkages. For instance, studies have demonstrated its use as a donor in stereoselective glycosylation reactions, facilitating the synthesis of biologically relevant glycosides .

Synthesis of Glycomimetics

The compound serves as a precursor for the synthesis of glycomimetics—molecules that mimic the structure of carbohydrates but are resistant to enzymatic degradation. These are crucial in developing therapeutic agents targeting glycan-binding proteins. Research has shown that derivatives of this compound can be used to create stable analogs that maintain biological activity while resisting metabolic breakdown .

Fluorescent and Radioactive Labeling

1,3,4,6-Tetra-O-acetyl-2-(2',3',4'-tri-O-benzoyl-alpha-L-fucopyranosyl)-alpha-D-galactopyranose has been utilized in the synthesis of fluorescent and radioactive analogs for tracking biological processes. For example, its derivatives have been incorporated into lactosylceramide analogs that are resistant to lysosomal degradation yet can be traced using fluorescence or radioactivity .

Drug Development

The compound's ability to form stable conjugates with various bioactive molecules makes it significant in drug development. Its derivatives have been explored for their potential as drug carriers or as part of prodrugs designed to enhance bioavailability and target specificity .

Case Studies

Propiedades

IUPAC Name |

[(3S,4S,5S,6R)-3,4,6-triacetyloxy-5-[(3S,4S,5R,6S)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H48O14/c1-25-34(47-21-30-15-9-6-10-16-30)36(48-22-31-17-11-7-12-18-31)38(49-23-32-19-13-8-14-20-32)40(50-25)55-39-37(52-28(4)44)35(51-27(3)43)33(24-46-26(2)42)54-41(39)53-29(5)45/h6-20,25,33-41H,21-24H2,1-5H3/t25-,33?,34+,35-,36-,37-,38-,39-,40?,41-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGYSOGKBNZIUDZ-CBLYGPCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@@H]([C@@H](C(O1)O[C@H]2[C@H]([C@H](C(O[C@@H]2OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H48O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

764.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.